
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a chemical compound with the CAS Number: 2193067-95-5 . It has a molecular weight of 165.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as boiling point, melting point, and density.Scientific Research Applications
Stereoselective Synthesis and Structural Study
Derivatives of cyclobutane, such as 2-aminocyclobutane-1-carboxylic acids, have been explored for their stereoselective synthesis capabilities. The structural studies of these compounds reveal their potential in promoting rigidity in molecules, which is valuable in drug design and development for creating molecules with specific 3D structures and properties (Izquierdo et al., 2005).
Organo- and Hydrogels
Cyclobutane derivatives have been investigated for their ability to act as organo- and hydrogelators. These compounds can form robust hydrogels, which have applications in drug delivery systems and tissue engineering. The structure and functionality of cyclobutane rings play a critical role in gelation capabilities and the development of new materials for biomedical applications (Xie et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of cyclobutane-containing compounds for antimicrobial activity have been explored. These studies provide insights into the potential therapeutic applications of cyclobutane derivatives against bacterial infections. The structural uniqueness of cyclobutane rings contributes to the antimicrobial properties of these compounds (Baldwin et al., 1986).
Biomedical Applications
Cyclobutane-containing scaffolds have been identified as useful intermediates in the synthesis of compounds for biomedical purposes, including surfactants, gelators, and metal cation ligands. These applications demonstrate the versatility of cyclobutane derivatives in various fields, ranging from medicinal chemistry to materials science (Illa et al., 2019).
Safety and Hazards
The safety information for 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRAOMFAOCDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


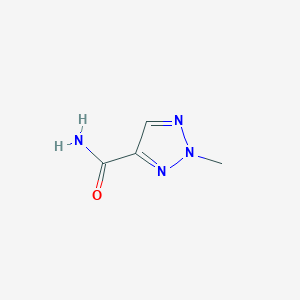


![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
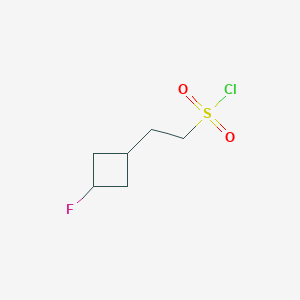
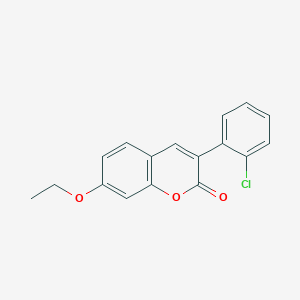
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
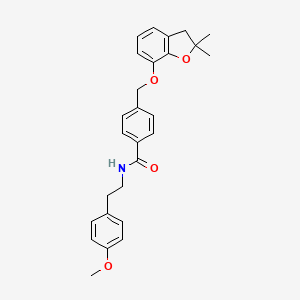
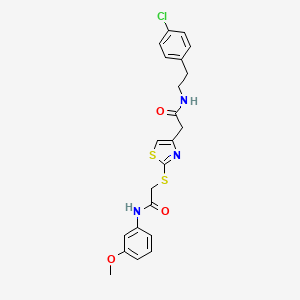
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)